molecular formula C15H20F2N2O3S B2365408 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol CAS No. 1448052-38-7

1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

Cat. No. B2365408
M. Wt: 346.39
InChI Key: HCQFWLQJVPJVEF-UHFFFAOYSA-N
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Description

1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, commonly known as DFSP, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications in various fields of science.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Antimicrobial Activity : A study on the synthesis of similar compounds to 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol revealed their antimicrobial properties. Compounds with sulfonamide groups showed good antimicrobial activity against pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).

  • Catalytic Cyclization : Research on triflic acid, a catalyst used in cyclisation processes, demonstrated the formation of pyrrolidines from homoallylic sulfonamides, highlighting the versatility of sulfonamides in synthesizing complex polycyclic systems (Haskins & Knight, 2002).

  • Crystal and Molecular Structure : The crystal and molecular structure of similar compounds featuring sulfonyl-piperidin-4-yl groups was characterized, showcasing the typical chair conformation of the piperidine ring and insights into the geometry around the sulfur atom (Girish et al., 2008).

Medicinal Chemistry Applications

  • Antibacterial Agents Synthesis : Studies on derivatives of 1,8-naphthyridine carboxylic acids, which share structural similarities with 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, indicated their potential as antibacterial agents. The research focused on their synthesis and reactions for potential medical applications (Miyamoto et al., 1987).

Organic Chemistry and Synthesis

  • Novel Synthesis Methods : A novel method was proposed for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound structurally related to 1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol. This study offers insights into the production of such complex molecules (Smaliy et al., 2011).

  • Structure-Activity Relationship : The synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives highlighted the influence of substitutions on the benzhydryl ring and sulfonamide ring on antibacterial activity, providing valuable information for structure-activity relationship studies (Vinaya et al., 2009).

properties

IUPAC Name

1-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O3S/c16-13-2-1-3-14(17)15(13)23(21,22)19-8-4-11(5-9-19)18-7-6-12(20)10-18/h1-3,11-12,20H,4-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQFWLQJVPJVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

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